molecular formula C13H18O3 B14573984 9-Oxotridec-10-en-12-ynoic acid CAS No. 61671-17-8

9-Oxotridec-10-en-12-ynoic acid

Cat. No.: B14573984
CAS No.: 61671-17-8
M. Wt: 222.28 g/mol
InChI Key: JEFAYRLIOBDGCY-UHFFFAOYSA-N
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Description

9-Oxotridec-10-en-12-ynoic acid is a chemical compound characterized by its unique structure, which includes a ketone group, an alkyne group, and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxotridec-10-en-12-ynoic acid typically involves the use of organic solvents and reagents. One common method involves the reaction of an alkyne with a ketone under specific conditions. For example, a stirred solution of the compound in dichloromethane, along with DIPEA (N,N-Diisopropylethylamine) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is reacted with an amine at room temperature for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Oxotridec-10-en-12-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the alkyne and ketone positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

9-Oxotridec-10-en-12-ynoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Oxotridec-10-en-12-ynoic acid involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to activate the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in glucose uptake in cells . This activation can lead to increased insulin-stimulated glucose uptake, making it a potential candidate for antidiabetic research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxotridec-10-en-12-ynoic acid is unique due to its specific structure, which includes a ketone group, an alkyne group, and a double bond. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research.

Properties

CAS No.

61671-17-8

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

9-oxotridec-10-en-12-ynoic acid

InChI

InChI=1S/C13H18O3/c1-2-3-9-12(14)10-7-5-4-6-8-11-13(15)16/h1,3,9H,4-8,10-11H2,(H,15,16)

InChI Key

JEFAYRLIOBDGCY-UHFFFAOYSA-N

Canonical SMILES

C#CC=CC(=O)CCCCCCCC(=O)O

Origin of Product

United States

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